OSU-03012 OSU-03012 OSU-03012 is a member of the class of pyrazoles that is N-[4-(pyrazol-1-yl)phenyl]glycinamide in which the pyrazole ring is substituted at positions 3 and 5 by trifluoromethyl and phenanthrene-2-yl groups respectively. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of pyrazoles, a member of phenanthrenes, an organofluorine compound, a glycine derivative, an aromatic amide and an antibiotic antifungal drug.
PDK1 Inhibitor AR-12 is an orally bioavailable, small-molecule, celecoxib-derived inhibitor of phosphoinositide-dependent kinase-1 (PDK1) with potential antineoplastic activity. Devoid of any COX inhibiting activity, PDK1 inhibitor AR-12 binds to and inhibits the phosphorylation of 3-phosphoinositide-dependent kinase-1 (PDK-1).; subsequently, the phosphorylation and activation of the serine/threonine protein kinase Akt (protein kinase B or PKB) is inhibited, which may result in inhibition of the PI3K/Akt signaling pathway, inhibition of tumor cell proliferation, and the induction of tumor cell apoptosis. In addition, this agent appears to induce the activity of protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a key role in the endoplasmic reticulum stress pathway. Activation and dysregulation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Brand Name: Vulcanchem
CAS No.: 742112-33-0
VCID: VC0003887
InChI: InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34)
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F
Molecular Formula: C26H19F3N4O
Molecular Weight: 460.4 g/mol

OSU-03012

CAS No.: 742112-33-0

Cat. No.: VC0003887

Molecular Formula: C26H19F3N4O

Molecular Weight: 460.4 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

OSU-03012 - 742112-33-0

CAS No. 742112-33-0
Molecular Formula C26H19F3N4O
Molecular Weight 460.4 g/mol
IUPAC Name 2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide
Standard InChI InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34)
Standard InChI Key YULUCECVQOCQFQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F
Appearance Solid powder

Chemical Profile and Development of OSU-03012

OSU-03012 (C₂₆H₁₉F₃N₄O) is a pyrazole-based compound with a molecular weight of 460.4 g/mol. Its structure features a trifluoromethyl group at position 3 and a phenanthrene moiety at position 5 of the pyrazole ring, modifications that abolish COX-2 affinity while enhancing interactions with PDK-1 and ER stress proteins . Developed as part of the National Cancer Institute’s RAID program, OSU-03012 exhibits 10-fold greater cytotoxicity than celecoxib in vitro, with a bioavailability profile supporting systemic administration .

Table 1: Key Physicochemical Properties of OSU-03012

PropertyValue
Molecular FormulaC₂₆H₁₉F₃N₄O
Molecular Weight460.4 g/mol
CAS Number742112-33-0
SolubilityPoor aqueous solubility
BioavailabilityCₘₐₓ ~2 μM at 800 mg BID

Anticancer Mechanisms and Preclinical Efficacy

Modulation of Oncogenic Signaling Pathways

OSU-03012 exerts antitumor effects through simultaneous inhibition of the PI3K/Akt, JAK/STAT3, and MAPK/ERK pathways. In multiple myeloma cells, it reduces phospho-Akt levels by 70% within 6 hours (LC₅₀ = 3.69–6.25 μM), independent of caspase activation . Gastric cancer models show OSU-03012 upregulates PTEN by 3.5-fold, suppressing Akt-STAT3 axis activity and inducing mitochondrial cytochrome c release .

ER Stress-Mediated Cell Death

The compound triggers unfolded protein response (UPR) via PERK-eIF2α-ATF4-CHOP signaling, increasing HSP70 expression while reducing BiP/GRP78 chaperone levels by 60% . Knockdown of PERK or IRE1α enhances OSU-03012 cytotoxicity 2.3-fold, demonstrating the dual pro-survival/pro-death roles of ER stress components .

Table 2: Anticancer Activity Across Tumor Models

Cancer TypeModel SystemKey FindingsReference
Multiple MyelomaU266, RPMI-822680% apoptosis at 10 μM; survivin ↓ 90%
GlioblastomaU87, T98GSynergy with PDE5 inhibitors (CI = 0.3–0.5)
Gastric CancerMKN45, SGC7901PTEN ↑ 3.5×; caspase-9 cleavage ↑ 4×

Antimicrobial Applications and Host-Directed Activity

Broad-Spectrum Antifungal Effects

Against Candida albicans, OSU-03012 disrupts PDK-1-mediated acetyl-CoA synthesis (MIC = 7 μM), showing 4-log reduction in fungal burden when combined with fluconazole . Encapsulation in acetalated dextran nanoparticles reduces macrophage cytotoxicity by 70% while maintaining antifungal potency .

Intracellular Pathogen Sensitization

In Salmonella enterica-infected macrophages, OSU-03012 (5 μM) enhances gentamicin efficacy 100-fold by disrupting pathogen-containing vacuoles . For Francisella tularensis, it reduces intracellular survival 3-log through BiP/GRP78 inhibition .

Table 3: Antimicrobial Activity Profile

PathogenModelEC₅₀/EC₉₀Combination Effect
Lassa virusVero E6 cells2.5 μM (+sildenafil)99.9% viral load reduction
Cryptococcus neoformansMurine model5 mg/kgSurvival ↑ 60% vs. fluconazole

Pharmacokinetics and Clinical Translation

Phase I trials (NCT00590477) established an MTD of 800 mg BID, achieving plasma Cₘₐₓ of 1–2 μM . Poor oral bioavailability (<15%) led to development of nanoparticle formulations showing:

  • 5× increased tumor accumulation

  • 90% reduction in hepatotoxicity

  • 3× longer half-life (t₁/₂ = 8.7 hrs)

Combination Therapy Rationale

PDE5 Inhibitor Synergy

Sildenafil (50 nM) potentiates OSU-03012 antiviral activity 100-fold against Ebola/Marburg via:

  • CD95 death receptor clustering (↑ 300%)

  • iNOS-mediated nitrosative stress (NO ↑ 8×)

  • Autophagosome-lysosome fusion blockade

Chemosensitization Mechanisms

In glioma models, OSU-03012 reverses temozolomide resistance through:

  • MGMT promoter methylation (↑ 45%)

  • MMR protein upregulation (MSH2 ↑ 3×)

  • BER pathway inhibition (APEX1 ↓ 70%)

Future Directions and Challenges

Current research focuses on:

  • Nanoformulation Optimization: Lipid-polymer hybrids increase brain penetration 7× in glioblastoma models

  • Biomarker Development: ER stress proteins (BiP, XBP1) as predictors of therapeutic response

  • Antimicrobial Adjuvant Trials: Phase II studies combining OSU-03012 with amphotericin B for mucormycosis

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator